3-Phenylbenzaldehyde
Overview
Description
3-Phenylbenzaldehyde, also known as [1,1’-Biphenyl]-3-carbaldehyde, is an organic compound with the molecular formula C13H10O. It is a member of the aromatic aldehyde family and is characterized by the presence of a benzene ring substituted with a formyl group at the third position. This compound is a colorless to pale yellow solid with a distinctive aromatic odor .
Mechanism of Action
- The compound forms Schiff’s bases with these amino groups, which play a role in its mode of action .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenylbenzaldehyde can be synthesized through various methods. One common approach involves the reaction of benzoyl chloride with biphenyl in the presence of a base. Another method includes the condensation of benzaldehyde with phenylboronic acid using a palladium catalyst .
Industrial Production Methods: In industrial settings, this compound is often produced via the oxidation of 3-phenylpropanol using oxidizing agents such as potassium permanganate or chromium trioxide. This method is favored due to its high yield and cost-effectiveness .
Types of Reactions:
Oxidation: this compound can be oxidized to 3-phenylbenzoic acid using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to 3-phenylbenzyl alcohol using reducing agents such as sodium borohydride.
Substitution: The formyl group in this compound can undergo nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, alcohols, and thiols under acidic or basic conditions.
Major Products Formed:
Oxidation: 3-Phenylbenzoic acid.
Reduction: 3-Phenylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
3-Phenylbenzaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
Benzaldehyde: Lacks the phenyl substitution, making it less complex and with different reactivity.
4-Phenylbenzaldehyde: Similar structure but with the formyl group at the fourth position, leading to different chemical properties.
2-Phenylbenzaldehyde: Formyl group at the second position, affecting its reactivity and applications.
Uniqueness: 3-Phenylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized synthetic applications and research studies .
Properties
IUPAC Name |
3-phenylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKSIUOALVIACE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152848 | |
Record name | 3-Phenylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204-60-0 | |
Record name | [1,1′-Biphenyl]-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Phenylbenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Phenylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Biphenyl-3-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-PHENYLBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NCQ7DH7HK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for attaching 3-phenylbenzaldehyde derivatives to solid supports for solid-phase synthesis?
A1: Recent research highlights the use of polymer-bound linkers to incorporate this compound derivatives into solid-phase synthesis. [, ] One method involves reacting aminomethyl polystyrene resin with carboxylic acid derivatives of this compound (specifically, 4-(5′-formyl-2′-hydroxyphenyl)benzoic acid and 4-(5′-formyl-2′-hydroxyphenyl)phenyl propionic acid) in the presence of coupling agents like 1-hydroxybenzotriazole and 1,3-diisopropylcarbodiimide. [, ] This results in a polymer-bound benzaldehyde, which can be further modified for various applications.
Q2: How can polymer-bound this compound derivatives be utilized in the synthesis of sulfonamides?
A2: Polymer-bound 4-acetoxy-3-phenylbenzaldehyde derivatives, synthesized as described above, can be employed in the preparation of sulfonamides. [, ] The process involves a reductive amination reaction between the polymer-bound linker and an amine using sodium triacetoxyborohydride. Subsequent sulfonylation with an arylsulfonyl chloride derivative in the presence of pyridine yields the desired sulfonamide product still attached to the polymer support. Finally, treatment with an acid like trifluoroacetic acid cleaves the sulfonamide from the support, allowing for its isolation and purification. [, ]
Q3: Aside from solid-phase synthesis, are there other reactions where this compound derivatives are involved?
A3: Interestingly, a this compound derivative, specifically 2-chloro-3-phenylbenzaldehyde, has been identified as a product in the reaction of 3-phenyltropolone with phosphorus oxychloride. [] This reaction highlights the potential for this compound derivatives to arise from unexpected rearrangements and transformations of other cyclic structures.
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